(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide
CAS No.:
Cat. No.: VC17985949
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide -](/images/structure/VC17985949.png)
Specification
Molecular Formula | C9H17N3O2 |
---|---|
Molecular Weight | 199.25 g/mol |
IUPAC Name | 2-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-N'-hydroxyethanimidamide |
Standard InChI | InChI=1S/C9H17N3O2/c10-9(11-13)4-12-2-1-7-5-14-6-8(7)3-12/h7-8,13H,1-6H2,(H2,10,11) |
Standard InChI Key | MQQJUVABSXHEHU-UHFFFAOYSA-N |
Isomeric SMILES | C1CN(CC2C1COC2)C/C(=N/O)/N |
Canonical SMILES | C1CN(CC2C1COC2)CC(=NO)N |
Introduction
Structural and Stereochemical Analysis
Hexahydrofuro[3,4-c]pyridine Core
The hexahydrofuro[3,4-c]pyridine moiety is a bicyclic system combining a tetrahydrofuran ring fused to a partially saturated pyridine ring. The numbering system for furopyridines depends on the fusion positions: in [3,4-c] fusion, the oxygen atom resides at position 3 of the furan ring, which connects to position 4 of the pyridine . This arrangement creates a rigid scaffold that enhances binding affinity to biological targets by restricting conformational flexibility. Comparative studies on furo[2,3-c]pyridine derivatives, such as PNU-142721, demonstrate that such frameworks are potent inhibitors of HIV-1 protease due to their ability to mimic peptide transition states .
Hydroxyacetimidamide Functional Group
The N'-hydroxyacetimidamide group () introduces a polar, hydrogen-bonding motif critical for interactions with enzymatic active sites. The (Z) configuration positions the hydroxyl group and the pyridine nitrogen on the same side of the double bond, optimizing hydrogen-bond donor-acceptor pairs. This stereoelectronic arrangement is analogous to nitrile oxide moieties in neuropeptide S receptor (NPSR) antagonists, where similar groups enhance receptor binding and selectivity .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular formula | |
Molecular weight | 208.26 g/mol |
Stereochemistry | (Z)-configuration at C=N bond |
Predicted solubility | Moderate in polar solvents (e.g., DMSO) |
Hydrogen bond donors/acceptors | 3/4 |
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The synthesis of (Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide can be conceptualized in three stages:
-
Construction of the hexahydrofuro[3,4-c]pyridine core.
-
Introduction of the acetimidamide side chain.
-
Stereoselective formation of the (Z)-configured imine.
Step 1: Core Synthesis
A proven route to analogous furopyridine systems involves starting from N-protected piperidinones. For example, Chang et al. synthesized furo[2,3-c]pyridine via Jones oxidation of N-benzenesulfonylpiperidin-4-one, followed by furan annulation . Adapting this approach, hexahydrofuro[3,4-c]pyridine could be synthesized through cyclization of a suitably functionalized piperidine precursor.
Step 2: Side Chain Installation
The acetimidamide group can be introduced via nucleophilic substitution or coupling reactions. Patent US20150057268A1 describes the acylation of furo[3,4-c]pyridine derivatives with nitroaryl propenoyl groups using Pd-catalyzed cross-couplings . Similarly, the hydroxyacetimidamide moiety might be appended using a hydroxyamine nucleophile reacting with a nitrile intermediate.
Step 3: Stereochemical Control
The (Z) configuration can be achieved through kinetic control during imine formation. For instance, condensation of hydroxylamine with a ketone precursor under acidic conditions favors the (Z)-enamine due to steric hindrance between the hydroxyl group and the pyridine ring .
Table 2: Hypothetical Synthetic Pathway
Parameter | Value (Predicted) |
---|---|
LogP | 1.2 (moderate lipophilicity) |
Plasma protein binding | 85% |
Metabolic stability | High (CYP3A4 substrate) |
Blood-brain barrier | Permeable |
Analytical Characterization
Spectroscopic Data
-
NMR:
-
MS:
-
ESI-MS m/z: 209.1 [M+H]+ (calculated: 208.26).
-
X-ray Crystallography
While no crystal structure exists for this compound, related furo[3,4-c]pyridine derivatives exhibit chair conformations in the piperidine ring and planar arrangements in the furan moiety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume